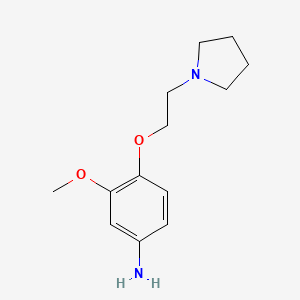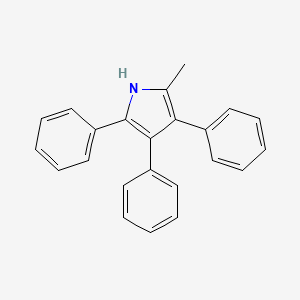
2-Methyl-3,4,5-triphenyl-1H-pyrrole
Descripción general
Descripción
2-Methyl-3,4,5-triphenyl-1H-pyrrole is a chemical compound with the molecular formula C23H19N . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of 2-methyl-3,4,5-triphenyl pyrrole derivatives has been described in the literature. The process involves refluxing a mixture of benzoin, benzyl methyl ketone, and ammonium acetate in acetic acid .Molecular Structure Analysis
The molecular structure of 2-Methyl-3,4,5-triphenyl-1H-pyrrole consists of a pyrrole ring substituted with three phenyl groups and one methyl group .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-3,4,5-triphenyl-1H-pyrrole are not detailed in the search results, pyrrole and its derivatives are known to be involved in a wide range of chemical reactions .Aplicaciones Científicas De Investigación
-
Pharmaceutical Chemistry
- Application : Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Method : The synthesis of pyrrole derivatives often involves the combination of different pharmacophores in a pyrrole ring system .
- Results : Pyrrole containing analogs are considered as a potential source of biologically active compounds. They are found in many natural products and marketed drugs, exhibiting properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Antihyperglycemic Agents
-
Anticancer Agents
-
Antimicrobial Agents
- Application : Pyrrole derivatives have shown good in vitro activity against Mycobacterium tuberculosis, various species of Candida, viruses, gram-negative and gram-positive bacteria, and pathogenic plant fungi .
- Method : The synthesis of these derivatives often involves the condensation of different pharmacophores in a pyrrole ring system .
-
Anti-viral Agents
- Application : Pyrrole derivatives are recognized to inhibit reverse transcriptase (human immunodeficiency virus type 1 (HIV-1)) and cellular DNA polymerases protein kinases .
- Method : The synthesis of these derivatives often involves the condensation of different pharmacophores in a pyrrole ring system .
-
Anti-mycobacterial Agents
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-3,4,5-triphenyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N/c1-17-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)23(24-17)20-15-9-4-10-16-20/h2-16,24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDRYEWNCATRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501666 | |
| Record name | 2-Methyl-3,4,5-triphenyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,4,5-triphenyl-1H-pyrrole | |
CAS RN |
3274-60-0 | |
| Record name | 2-Methyl-3,4,5-triphenyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



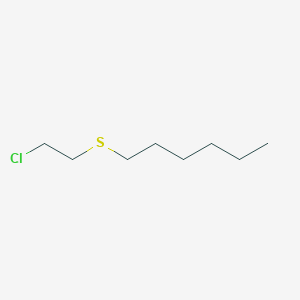
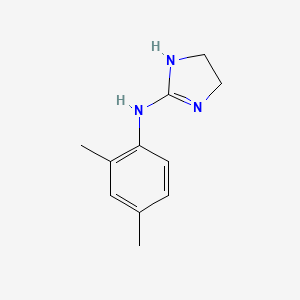
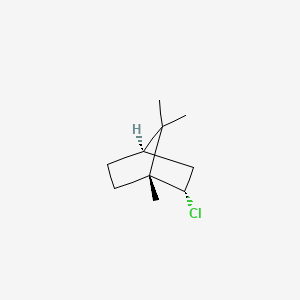
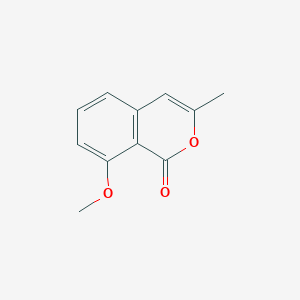
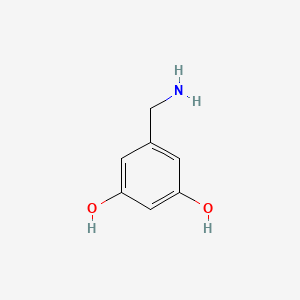
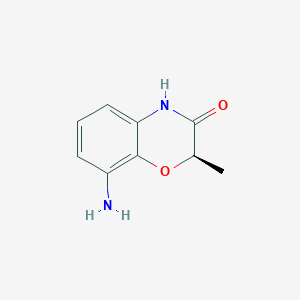
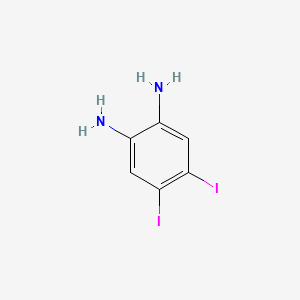
![Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate](/img/structure/B1626273.png)
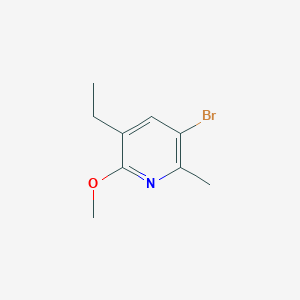
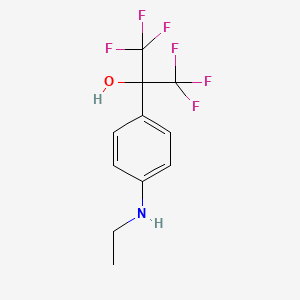
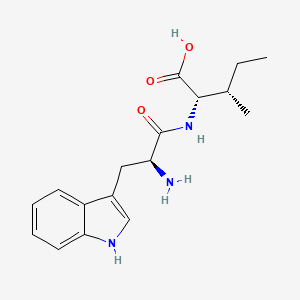
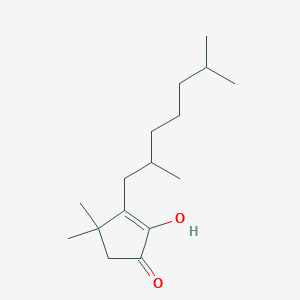
![N7-Butyl-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1626279.png)
